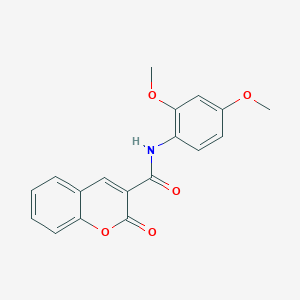

N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-7-8-14(16(10-12)23-2)19-17(20)13-9-11-5-3-4-6-15(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURRCVVBFPXKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with 3-formylchromone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The compound is typically synthesized through the reaction of 2,4-dimethoxyaniline with 3-formylchromone. This reaction is generally conducted under reflux conditions in solvents such as ethanol or methanol, often utilizing a catalyst to enhance yield and purity. Recrystallization or column chromatography is employed for purification after synthesis .

Physical Properties:

- Molecular Formula: C18H15NO5

- Molecular Weight: 325.3 g/mol

- Melting Point: Approximately 189-192 °C

- Solubility: Soluble in organic solvents like ethanol and methanol .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been explored for various applications across different scientific fields:

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of chromene-based derivatives .

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism often involves the inhibition of bacterial RNA polymerase, which is crucial for bacterial growth and replication .

- Anticancer Activity: Studies have shown that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction in cancer cells .

Medicine

- Therapeutic Potential: The compound is under investigation for its potential therapeutic effects against inflammatory diseases and as an enzyme inhibitor. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry

- Material Development: It is utilized in the development of new materials and chemical processes, particularly as a corrosion inhibitor for metals due to its protective properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory responses or cancer progression, leading to reduced disease symptoms or tumor growth.

- Receptor Modulation: It may also act as a modulator of various receptors, affecting signaling pathways critical for cellular functions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Key structural analogs and their distinguishing features include:

Key Observations :

- Electron-Donating vs.

- Linker Effects: Phenethyl linkers (e.g., in ) increase molecular flexibility and may improve blood-brain barrier penetration, whereas rigid thiazolidinone moieties () restrict conformational mobility .

Antitumor Activity

- HDAC1 Inhibition: Benzamidic coumarin derivatives (e.g., N-(4-((2-aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide) exhibit potent HDAC1 inhibition (IC50 0.47–0.87 μM), comparable to the reference drug entinostat. The 2,4-dimethoxy variant may similarly target epigenetic regulators but requires empirical validation .

- Cytotoxicity: Brominated analogs () show moderate cytotoxicity, likely due to halogen-induced DNA intercalation, whereas thiazolidinone hybrids () lack significant antitumor effects .

Enzyme Inhibition

- Acetylcholinesterase (AChE) : Triazole-modified coumarins (e.g., compound 91 in ) demonstrate AChE inhibition (IC50 = 1.80 μM), suggesting that the 2,4-dimethoxy variant could be optimized for neurodegenerative disease applications .

Anti-inflammatory Activity

- Thiazolidinone-coumarin hybrids () reduce paw edema in rodent models at 100 mg/kg, though the dimethoxy variant’s efficacy remains untested .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with 3-formylchromone. This reaction is performed under reflux conditions in solvents such as ethanol or methanol, followed by purification through recrystallization or column chromatography to yield high-purity products. The compound's structure is characterized by a chromene core, which is known for its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been studied for its ability to inhibit bacterial RNA polymerase, which is crucial for bacterial growth and replication. This inhibition leads to the compound's antimicrobial effects against various pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to affect the cell cycle progression in cancer cells, leading to G0-G1 phase arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial RNA polymerase | |

| Anticancer | Induction of apoptosis; G0-G1 arrest | |

| Antioxidant | Potential reduction of oxidative stress |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It may inhibit enzymes critical for cancer cell survival and proliferation or modulate receptor activity that influences cellular signaling pathways. The compound's chromene structure allows it to interact effectively with these targets, enhancing its therapeutic potential .

Case Studies

In a notable study published in 2019, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range for several tested lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study concluded that further structural modifications could enhance the compound's efficacy against resistant cancer strains .

Q & A

Q. What are the established synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2,4-dimethoxyaniline. A common method includes:

- Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with an appropriate aryl amine (e.g., 2,4-dimethoxyaniline) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous DMF or dichloromethane .

- Purification via flash column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from acetone/ethanol mixtures to achieve >95% purity .

- Key validation: NMR (δ 8.7–6.5 ppm for aromatic protons), NMR (δ 160–110 ppm for carbonyl and aromatic carbons), and HRMS for molecular ion confirmation .

Q. How can structural characterization be optimized for this compound?

- Single-crystal X-ray diffraction : Co-crystallize with solvents like DMF or acetone to obtain high-quality crystals. Data collection at low temperatures (135–292 K) improves resolution, with R-factors <0.05 indicating reliable structural models .

- Spectroscopic methods : Use 400 MHz NMR to resolve overlapping aromatic signals and DEPT-135 for carbon assignment. Compare experimental IR carbonyl stretches (1670–1700 cm) with DFT-calculated values .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Anticancer screening : MTT assays against HeLa, MCF-7, and A549 cell lines (IC values <50 μM indicate potency). Compare with 7-hydroxycoumarin derivatives, which show IC values of 10–30 μM .

- Antimicrobial testing : Disk diffusion assays (20–100 μg/dose) against E. coli and S. aureus. Coumarin-carboxamides often exhibit zone diameters of 12–18 mm at 50 μg .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity). A ΔG < −7 kcal/mol suggests strong binding. Validate with MD simulations (100 ns trajectories) to assess stability .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. allyl groups) with bioactivity. Hammett constants (σ) for electron-withdrawing groups improve IC predictability (R >0.85) .

Q. What strategies optimize reaction yields for derivatives with enhanced fluorescence?

- Solvent screening : Replace DMF with THF or acetonitrile to reduce side reactions. Yields improve from 65% to 85% when using microwave-assisted synthesis (100°C, 30 min) .

- Substituent engineering : Introduce electron-donating groups (e.g., -OCH) at the 2,4-positions to redshift fluorescence (λ = 450–500 nm). Quantum yields >0.5 are achievable .

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Mechanistic studies : Perform ROS detection assays (DCFH-DA probe) and apoptosis flow cytometry (Annexin V/PI staining). Coumarin-carboxamides often induce ROS-mediated apoptosis in HeLa but not in normal HEK293 cells .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-lives <2 h suggest rapid clearance, explaining variable in vivo efficacy .

Q. What advanced techniques elucidate reaction mechanisms for functionalization?

- In situ FTIR monitoring : Track carbonyl intermediates (e.g., 2-oxo-2H-chromene-3-carbaldehyde) during nucleophilic addition. Peaks at 1680 cm confirm ketone formation .

- Isotopic labeling : Use -labeled HO to trace hydrolysis pathways. incorporation >90% in carboxylate products indicates a stepwise mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.